Potency Advantage of the 1-Methylpyrazole Core in Overcoming Kinase Inhibitor Resistance
A derivative containing the core 1-methyl-1H-pyrazol-4-yl motif, compound 20p, demonstrated significantly higher potency against clinically relevant RET kinase solvent-front mutants (G810R, G810S, G810C) compared to the approved second-generation inhibitor, selpercatinib [1].
| Evidence Dimension | In vitro kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | Derivative 20p (contains 1-methyl-1H-pyrazol-4-yl motif): IC50 = 5.7-8.3 nM (against RET G810R/S/C mutants) |
| Comparator Or Baseline | Selpercatinib (second-generation RET inhibitor): IC50 = 95.3-244.1 nM (against RET G810R/S/C mutants) |
| Quantified Difference | 15-29-fold more potent (lower IC50) for the 1-methylpyrazole-containing derivative |
| Conditions | Biochemical assay against solvent-front mutant RET kinases (G810R, G810S, G810C) |
Why This Matters
This class-level inference suggests that the 1-methylpyrazole core provides a superior structural scaffold for developing next-generation inhibitors that can overcome clinically acquired drug resistance, making this building block strategically valuable for medicinal chemists.
- [1] European Journal of Medicinal Chemistry. (2024). Discovery of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives as potent RET and RET solvent-front mutant inhibitors for overcoming selpercatinib resistance. Vol. 279, 116800. Abstract available via PubMed ID: 39316846. View Source
